2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cross-coupling Suzuki-Miyaura Aryl iodide reactivity

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 655235-52-2) is a tetra-substituted pyrazolo[1,5-a]pyrimidine featuring a tert-butyl group at C-2, an iodine at C-3, a trifluoromethyl group at C-5, and a chlorine at C-7. This heterocyclic core is a privileged scaffold in kinase inhibitor drug discovery, with demonstrated activity against CDKs, B-Raf, EGFR, and Trk kinases among others.

Molecular Formula C11H10ClF3IN3
Molecular Weight 403.57 g/mol
CAS No. 655235-52-2
Cat. No. B1620840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS655235-52-2
Molecular FormulaC11H10ClF3IN3
Molecular Weight403.57 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2C(=CC(=NC2=C1I)C(F)(F)F)Cl
InChIInChI=1S/C11H10ClF3IN3/c1-10(2,3)8-7(16)9-17-5(11(13,14)15)4-6(12)19(9)18-8/h4H,1-3H3
InChIKeyWAHJZLLXPONJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 655235-52-2): Procurement-Grade Physicochemical and Structural Differentiation


2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 655235-52-2) is a tetra-substituted pyrazolo[1,5-a]pyrimidine featuring a tert-butyl group at C-2, an iodine at C-3, a trifluoromethyl group at C-5, and a chlorine at C-7 [1]. This heterocyclic core is a privileged scaffold in kinase inhibitor drug discovery, with demonstrated activity against CDKs, B-Raf, EGFR, and Trk kinases among others [2]. The compound serves as both a potential bioactive scaffold and a versatile synthetic intermediate, with the 3-iodo and 7-chloro substituents providing orthogonal reactive handles for sequential derivatization via cross-coupling and nucleophilic aromatic substitution, respectively .

Why In-Class Pyrazolo[1,5-a]pyrimidines Cannot Substitute for 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 655235-52-2)


Superficial substitution of pyrazolo[1,5-a]pyrimidine building blocks is unreliable because even single-position halogen or alkyl changes produce quantifiable shifts in lipophilicity, molecular weight, and cross-coupling reactivity that propagate into divergent synthetic trajectories and biological profiles [1]. The 3-iodo substituent in the target compound offers an aryl iodide handle with substantially higher oxidative addition rates in palladium-catalyzed cross-coupling compared to the 3-bromo analog (CAS 655235-50-0) or the 3-unsubstituted comparator (CAS 175203-38-0), directly impacting the efficiency and scope of downstream derivatization [2]. Furthermore, the simultaneous presence of 7-chloro and 3-iodo enables chemoselective sequential functionalization that cannot be replicated with singly halogenated or non-halogenated alternatives, making unverified replacement a tangible risk to synthetic reproducibility and SAR continuity .

Quantitative Differentiation Evidence: 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


3-Iodo vs. 3-Bromo: Superior Cross-Coupling Reactivity for Diversification at the C-3 Position

The 3-iodo substituent on the target compound provides a quantitatively superior leaving group for palladium-catalyzed cross-coupling reactions compared to the 3-bromo analog (CAS 655235-50-0). Aryl iodides undergo oxidative addition with Pd(0) approximately 5–100 times faster than the corresponding aryl bromides, a difference attributed to the lower carbon–halogen bond dissociation energy (Ar–I ≈ 57 kcal/mol vs. Ar–Br ≈ 71 kcal/mol) and the stronger Pd–I bond in the post-oxidative addition intermediate [1]. This enables milder reaction conditions, shorter reaction times, and higher conversion yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the C-3 position, directly expanding the accessible chemical space in library synthesis [2].

Cross-coupling Suzuki-Miyaura Aryl iodide reactivity Medicinal chemistry Building block

Lipophilicity Modulation: XLogP3 = 4.6 vs. 3.9 for the Non-Halogenated Analog

The target compound exhibits a computed XLogP3 of 4.6, which is 0.7 log units higher than the 3-unsubstituted analog 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 175203-38-0; XLogP3 = 3.9) [1][2]. This difference arises from the replacement of a hydrogen atom with an iodine atom at C-3, which adds substantial hydrophobic surface area and polarizability. In the context of CNS drug discovery, a ΔLogP of +0.7 can shift a compound across critical permeability thresholds; the 3-iodo substituent may enhance passive membrane permeability while also increasing the risk of exceeding Lipinski's LogP ≤ 5 guideline [3]. The 3-bromo analog (CAS 655235-50-0) shares the same XLogP3 of 4.6 as the target, meaning the iodine atom's unique advantage is not in lipophilicity but in reactivity (see Evidence Item 1) [1].

Lipophilicity XLogP3 Drug-likeness Permeability Physicochemical properties

Molecular Weight and Heavy Atom Count: Implications for X-ray Crystallography and Biophysical Assay Design

The target compound has a molecular weight of 403.57 g/mol and contains 19 heavy atoms including one iodine, compared to 356.57 g/mol for the 3-bromo analog and 277.67 g/mol for the 3-H analog [1]. The iodine atom provides strong anomalous scattering (f'' ≈ 6.8 electrons at Cu Kα wavelength, vs. f'' ≈ 1.3 electrons for bromine) for single-wavelength anomalous diffraction (SAD) phasing in protein–ligand co-crystallography, enabling direct experimental phase determination without selenomethionine incorporation [2]. This makes the compound particularly valuable for structural biology efforts where unambiguous electron density assignment of the ligand binding mode is required for structure-based drug design [3].

X-ray crystallography Anomalous scattering Phasing Structural biology Fragment screening

Orthogonal Derivatization Handles: Chemoselective Sequential Functionalization at C-3 and C-7

The target compound uniquely combines an sp² C–I bond at the pyrazole C-3 position with an sp² C–Cl bond at the pyrimidine C-7 position on the same scaffold. Aryl iodides undergo oxidative addition with Pd(0) under mild conditions (25–60 °C), whereas aryl chlorides typically require more forcing conditions (>100 °C) or specialized ligands (e.g., SPhos, XPhos) [1]. This reactivity gap enables clean, stepwise derivatization: C-3 Suzuki coupling first, followed by C-7 Buchwald-Hartwig amination or Suzuki coupling, without protecting group manipulation [2]. The 3-bromo analog (CAS 655235-50-0) offers a narrower reactivity differential (C–Br vs. C–Cl), reducing chemoselectivity in sequential protocols. The 3-H analog (CAS 175203-38-0) lacks the C-3 diversification handle entirely, limiting scaffold elaboration options .

Chemoselectivity Orthogonal reactivity Sequential functionalization Medicinal chemistry Library synthesis

Kinase Inhibitor Scaffold Validation: CDK2 Selectivity Context for the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core bearing 2-tert-butyl, 7-chloro, and 5-trifluoromethyl substituents is a validated kinase inhibitor pharmacophore. The direct 3-unsubstituted analog 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (TCPP, CAS 175203-38-0) has been reported as a highly selective CDK2 inhibitor with minimal off-target activity against other CDKs or unrelated kinases [1]. The additional 3-iodo substituent on the target compound provides a vector into a hydrophobic subpocket adjacent to the ATP-binding site, as suggested by molecular docking studies on related 3-iodo pyrazolo[1,5-a]pyrimidines showing that the iodine atom can occupy a hydrophobic cleft near the hinge region, potentially reducing off-target effects relative to bulkier 3-aryl substituents [2]. No direct kinase profiling data for CAS 655235-52-2 has been identified in the public domain as of 2026; the target compound is primarily positioned as a late-stage diversification intermediate for kinase inhibitor lead optimization [3].

CDK2 inhibition Kinase selectivity Cancer therapeutics Scaffold validation SAR

Computed Topological Polar Surface Area: Uniform 30.2 Ų Across Halogen Variants Supports CNS Permeability Screening

All three comparators—the target 3-iodo compound, the 3-bromo analog, and the 3-H analog—share an identical computed Topological Polar Surface Area (TPSA) of 30.2 Ų [1]. This value falls well below the commonly cited threshold of <60–70 Ų for favorable CNS penetration, indicating that halogen substitution at the C-3 position modulates lipophilicity and reactivity without altering hydrogen-bonding capacity [2]. The constancy of TPSA across the halogen series means that the target compound's differentiation arises solely from its superior cross-coupling reactivity and enhanced lipophilicity, not from altered hydrogen-bonding pharmacophore features [3].

TPSA CNS permeability Blood-brain barrier Drug-likeness Physicochemical profiling

Highest-Value Application Scenarios for 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 655235-52-2)


Kinase Inhibitor Lead Optimization via C-3 Diversification of a Validated CDK2-Selective Scaffold

Medicinal chemistry teams engaged in CDK2 inhibitor programs can utilize the target compound as a late-stage diversification intermediate. The 2-tert-butyl, 7-chloro, and 5-trifluoromethyl substituents replicate the TCPP pharmacophore associated with CDK2 selectivity . The 3-iodo handle enables high-yielding Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to rapidly generate 3-aryl analogs for SAR exploration, leveraging the 5–100× oxidative addition rate advantage of Ar–I over Ar–Br to achieve complete conversion under mild conditions (Pd(PPh₃)₄, 40–60 °C, 2–4 h) .

Structural Biology: SAD Phasing of Protein–Ligand Co-Crystal Structures Without Selenomethionine Labeling

Crystallography groups solving protein–ligand co-crystal structures can use the iodine atom in the target compound as an intrinsic anomalous scatterer for experimental phasing at Cu Kα wavelength. The iodine anomalous scattering coefficient (f'' ≈ 6.8 e⁻) is approximately 5.2× stronger than bromine and 10× stronger than chlorine alone . By soaking or co-crystallizing the target compound with the protein of interest (e.g., CDK2, TrkA, or other pyrazolo[1,5-a]pyrimidine-targeted kinases), researchers can obtain experimentally phased electron density maps without expressing selenomethionine-derivatized protein, significantly reducing the time and cost of structure determination .

Sequential Double-Functionalization for Focused Kinase Inhibitor Library Synthesis

The orthogonal reactivity of C-3 I (fast oxidative addition with Pd(0) at 25–60 °C) and C-7 Cl (requires >80 °C or Buchwald-Hartwig conditions) enables one-pot, sequential derivatization strategies . A typical workflow: (Step 1) Suzuki-Miyaura coupling at C-3 with arylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 50 °C, 3 h); (Step 2) without intermediate purification, add a secondary amine, Pd₂(dba)₃/XPhos, NaOtBu, and heat to 100 °C for C-7 Buchwald-Hartwig amination . This protocol generates a doubly diversified library member in a single workup sequence, dramatically increasing throughput for kinase inhibitor SAR studies compared to monohalogenated scaffolds that require protecting group strategies .

CNS-Penetrant Kinase Inhibitor Design: Maintaining TPSA Below 60 Ų While Tuning Lipophilicity

For CNS kinase inhibitor programs (e.g., targeting brain-penetrant CDK inhibitors for glioblastoma or Trk inhibitors for neurotrophin signaling), the target compound offers a TPSA of 30.2 Ų—well within the favorable range for blood-brain barrier penetration (typically <60–70 Ų) . The XLogP3 of 4.6 provides a starting lipophilicity near the upper bound of CNS drug-likeness (LogP 1–5), and the C-3 iodine can be replaced with polar functional groups via cross-coupling to reduce LogP into the 2–4 sweet spot for CNS exposure while maintaining low TPSA . This positions the compound as an ideal core scaffold for CNS kinase inhibitor lead generation where both permeability and kinome selectivity must be optimized simultaneously .

Quote Request

Request a Quote for 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.